

Preclinical Profile of ATL1102 for Duchenne Muscular Dystrophy: A Technical Overview

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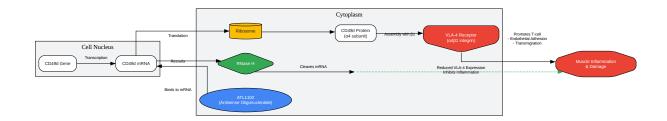
Executive Summary

ATL1102, a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide, is an investigational therapeutic for Duchenne muscular dystrophy (DMD). It is designed to target the CD49d alpha subunit of the $\alpha4\beta1$ integrin, also known as Very Late Antigen-4 (VLA-4). By inhibiting the expression of CD49d, ATL1102 aims to modulate the inflammatory response that exacerbates muscle damage in DMD. This technical guide synthesizes the key preclinical findings for ATL1102, detailing its mechanism of action, efficacy in animal models, and safety profile. The data presented herein supports the continued clinical development of ATL1102 as a potential treatment for DMD.

Core Mechanism of Action

ATL1102 is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of human CD49d. This binding event triggers the degradation of the CD49d mRNA by the intracellular enzyme RNase H.[1][2] The subsequent reduction in CD49d protein synthesis leads to decreased expression of VLA-4 on the surface of lymphocytes.[1][2][3] VLA-4 is a key adhesion molecule that facilitates the migration of inflammatory cells into muscle tissue, a process that contributes significantly to the pathology of DMD.[1][2][4] By reducing VLA-4 levels, ATL1102 is designed to temper this inflammatory cascade, thereby preserving muscle integrity and function.[1][2][5]





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Caption: ATL1102 signaling pathway in DMD.

Preclinical Efficacy in the mdx Mouse Model

Due to the species-specificity of ATL1102, preclinical efficacy studies were conducted in the mdx mouse model of DMD using a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][2]

In Vitro and In Vivo Target Engagement

In vitro studies using monocytes isolated from the spleens of mdx mice demonstrated that a single dose of ISIS 348574 could effectively reduce CD49d mRNA levels within 48 hours.[2][6] In vivo studies in symptomatic 9-week-old mdx mice treated for 6 weeks showed a significant, dose-dependent reduction in CD49d mRNA expression in the quadriceps muscle.[2][7]

Table 1: Reduction in CD49d mRNA Expression with ISIS 348574



Model System	Treatment Group	Dose	Duration	Outcome	Reference
In vitro (mdx mouse splenocytes)	ISIS 348574	Single Dose	48 hours	Reduction in CD49d mRNA	[2][6]
In vivo (mdx mouse)	ISIS 348574 (Low Dose)	5 mg/kg/week	6 weeks	Significant reduction in CD49d mRNA in quadriceps	[2]
In vivo (mdx mouse)	ISIS 348574 (High Dose)	20 mg/kg/week	6 weeks	~40% reduction in CD49d mRNA in quadriceps	[2][7]

Muscle Function and Protection

Treatment with ISIS 348574 in mdx mice resulted in a notable improvement in muscle function and a reduction in contraction-induced muscle damage.[1][2] Specifically, there was a roughly 25% improvement in the force remaining in the tibialis anterior muscle following eccentric muscle contraction compared to control mice.[7]

Combination Therapy with Dystrophin Restoration

A study investigating the combination of the mouse CD49d ASO (ISIS 348574) with a phosphorodiamidate morpholino oligomer (PMO) for dystrophin exon 23 skipping demonstrated synergistic benefits.[7][8] The combination therapy resulted in additional protection of the extensor digitorum longus (EDL) muscle in terms of maximum specific force and reduced eccentric muscle damage compared to saline.[7][8] RNA sequencing analysis of the quadriceps muscle from these mice revealed beneficial changes in gene expression related to immune response, fibrosis, lipolysis, and muscle and stem cell pathways.[7][8]

Table 2: Functional and Gene Expression Changes with Combination Therapy in mdx Mice



Parameter	Treatment Group	Outcome	Reference
EDL Muscle Function	ASO + PMO	Increased maximum specific force and reduced eccentric muscle damage vs. saline	[7][8]
Gene Expression (Quadriceps)	ASO + PMO	Modulation of genes involved in immune response, fibrosis, lipolysis, and muscle/stem cell function	[7][8]

Preclinical Safety and Toxicology

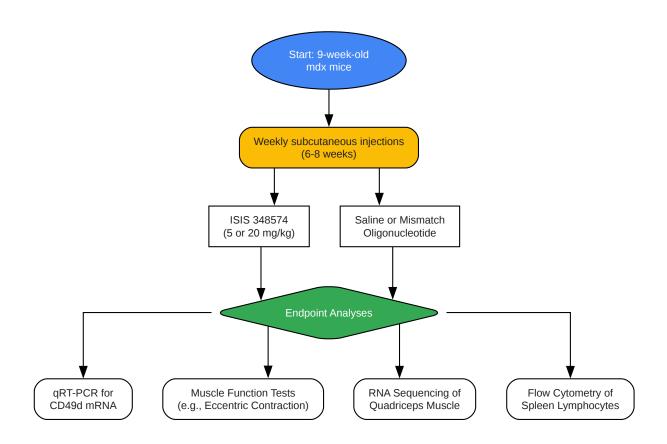
Extensive toxicology studies have been conducted to support the clinical development of ATL1102. A nine-month toxicology study, a key regulatory requirement, showed no new or unexpected toxicity findings, with results being generally similar to an earlier six-month study.[9] [10] These studies are performed under Good Laboratory Practice (GLP) conditions.[10] The successful completion of these toxicology assessments is a critical step for enabling longer-term clinical trials in the United States.[9][10]

Experimental Protocols mdx Mouse Efficacy Studies

- Animal Model: Male mdx mice and age-matched C57Bl10/J wild-type controls were used.[1]
 [2] Symptomatic 9-week-old mdx mice were typically used for treatment studies.[1][2][7]
- Drug Administration: The mouse-specific CD49d ASO, ISIS 348574, was administered via subcutaneous (s.c.) injection once weekly.[7] Doses ranged from 5 mg/kg to 20 mg/kg.[2]
- Treatment Duration: Studies were typically conducted for 6 to 8 weeks.[1][2][7]
- Outcome Measures:



- qRT-PCR: CD49d mRNA expression levels were quantified in muscle tissue (e.g., quadriceps).[2][7]
- Muscle Function:In situ measurements of tibialis anterior or ex vivo measurements of EDL
 muscle force and resistance to eccentric contraction-induced injury were performed.[7]
- Immunophenotyping: Flow cytometry was used to analyze lymphocyte populations (e.g.,
 CD4+ and CD8+ T cells) in the spleen.[7]
- RNA Sequencing: Comprehensive gene expression analysis was performed on quadriceps muscle tissue.[7][8]



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Caption: General experimental workflow for *mdx* mouse studies.



Combination Therapy Study Protocol

- Animal Model: 9-week-old male mdx mice.[7]
- Treatment Groups:
 - Saline control
 - Mismatch oligonucleotide (20 mg/kg s.c. weekly for 8 weeks)
 - ASO to mouse CD49d (ISIS 348574; 20 mg/kg s.c. weekly for 8 weeks)
 - PMO (50 mg/kg i.v. weekly for 4 weeks, then saline s.c. for 4 weeks)
 - ASO + PMO (ASO for 8 weeks, PMO for the first 4 weeks)[7][8]
- Sample Collection: Tissues were collected 2 days after the final ASO dose and 31 days after the final PMO dose.[7]
- Primary Endpoints: EDL muscle functional protection (maximum specific force and eccentric muscle damage).[7][8]
- Secondary Endpoints: RNA sequencing of quadriceps muscle. [7][8]

Conclusion

The preclinical data for ATL1102, through its mouse-specific analogue, strongly supports its proposed mechanism of action in reducing CD49d expression and mitigating the inflammatory pathology in Duchenne muscular dystrophy. The observed improvements in muscle function and the positive synergistic effects when combined with a dystrophin-restoring therapy in the mdx mouse model are promising. Furthermore, the favorable toxicology profile provides a solid foundation for its continued clinical investigation. These findings highlight the potential of ATL1102 as a novel immunomodulatory therapy for patients with DMD.

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